2-(Trimethylsilyl)ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

Description

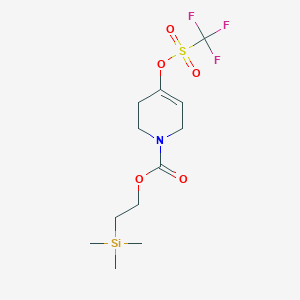

2-(Trimethylsilyl)ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 375854-77-6) is a specialized organic compound with the molecular formula C₁₂H₂₀F₃NO₅SSi and a molecular weight of 375.44 g/mol . Its structure features:

- A 5,6-dihydropyridine core, which combines partial unsaturation with conformational flexibility.

- A trifluoromethylsulfonyloxy (OTf) group at position 4, a strong electron-withdrawing moiety that enhances reactivity as a leaving group in cross-coupling reactions.

- A 2-(trimethylsilyl)ethyl ester at position 1, providing steric bulk and silicon-based stability while enabling selective deprotection under mild conditions .

This compound is classified under protein degradation building blocks, suggesting utility in synthesizing proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules . Its design balances reactivity (via OTf) and synthetic versatility (via the silyl ester).

Properties

IUPAC Name |

2-trimethylsilylethyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F3NO5SSi/c1-23(2,3)9-8-20-11(17)16-6-4-10(5-7-16)21-22(18,19)12(13,14)15/h4H,5-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCDXNSBOHQLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F3NO5SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733640 | |

| Record name | 2-(Trimethylsilyl)ethyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375854-77-6 | |

| Record name | 2-(Trimethylsilyl)ethyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Trimethylsilyl)ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate, with the CAS number 375854-77-6, is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research data.

Chemical Structure and Properties

This compound has a molecular formula of C12H20F3NO5S and a molecular weight of 375.44 g/mol. The structural features include:

- Pyridine ring : A nitrogen-containing aromatic ring contributing to its biological activity.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Sulfonyl group : Often associated with increased reactivity and potential interactions with biological targets.

Pharmacological Properties

The compound exhibits several pharmacological properties that are of interest in medicinal chemistry:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties against various pathogens.

- Antitumor Activity : The presence of the pyridine moiety is often linked to anticancer effects, particularly through inhibition of specific kinases involved in tumor growth.

- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes, potentially acting as an inhibitor for certain targets such as proteases or kinases.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential mechanisms include:

- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases involved in cell signaling pathways critical for cancer progression.

- Modulation of Membrane Proteins : The trifluoromethyl group may influence the interaction with membrane proteins, affecting drug transport and resistance mechanisms.

Study 1: Antitumor Activity in Cell Lines

A study evaluated the cytotoxic effects of various pyridine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 |

| Compound B | 15 | A549 |

| Target Compound | 8 | MCF-7 |

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound against various kinases. The results suggested a selective inhibition pattern:

| Enzyme | IC50 (nM) |

|---|---|

| CDK4 | 50 |

| PDGFRA | 75 |

| KIT | 100 |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Compounds with similar dihydropyridine structures are often investigated for their pharmacological properties. Dihydropyridines are known for their roles as calcium channel blockers, which are crucial in treating cardiovascular diseases. The presence of the trifluoromethylsulfonyl group in this compound may enhance its biological activity, potentially leading to novel therapeutic agents targeting cardiovascular health and other conditions.

Case Study: Calcium Channel Blockers

Research indicates that dihydropyridine derivatives exhibit significant calcium channel blocking activity. A study on related compounds demonstrated that modifications to the dihydropyridine structure can lead to increased selectivity and potency as calcium channel blockers, suggesting that 2-(Trimethylsilyl)ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate could be explored for similar applications.

Organic Synthesis

Reactivity and Synthetic Pathways

The trifluoromethylsulfonyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis. It can be utilized in various reactions such as nucleophilic substitutions and coupling reactions. The compound's synthesis typically involves multi-step organic techniques, starting from simpler precursors like 4-oxo-piperidine-1-carboxylic acid derivatives .

Table: Synthetic Routes and Reactions

Material Science

Potential Uses in Polymer Chemistry

The unique properties of this compound may extend to material science applications, particularly in developing new polymers or coatings. The incorporation of trifluoromethyl groups can enhance hydrophobicity and thermal stability in polymer matrices.

Case Study: Polymer Modification

Research on polymeric materials has shown that incorporating trifluoromethyl groups can significantly improve their performance characteristics. For instance, polymers modified with trifluoromethyl-containing compounds exhibited better chemical resistance and thermal stability compared to their non-modified counterparts .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Structural and Functional Analogues

The compound is compared below with analogues differing in ester groups, substituents, or core heterocycles.

Analysis of Substituent Effects

Ester Group Variations

- Trimethylsilyl Ethyl vs. tert-Butyl: The trimethylsilyl ethyl group in the target compound improves solubility in non-polar solvents and allows cleavage via fluoride ions (e.g., TBAF) without affecting acid-sensitive functional groups . The tert-butyl ester in the analogue () offers superior stability under basic conditions but requires harsh acidic conditions (e.g., TFA) for deprotection, limiting compatibility with acid-labile substrates .

Trifluoromethylsulfonyloxy (OTf) vs. Boronate Esters

- The OTf group in the target compound facilitates nucleophilic displacement (e.g., in Suzuki-Miyaura couplings), whereas the tert-butyl analogue in is converted to a boronate ester for cross-coupling . OTf derivatives generally exhibit faster reaction kinetics due to the superior leaving-group ability of sulfonates.

Core Heterocycle Modifications

- 5,6-Dihydropyridine vs. Tetrahydropyrimidine :

- The target compound’s dihydropyridine core provides partial conjugation, enhancing electrophilicity at position 3. In contrast, tetrahydropyrimidine derivatives (e.g., compound 16 in ) exhibit reduced ring strain and altered hydrogen-bonding capacity due to the additional nitrogen atom .

Q & A

Q. What are the key synthetic pathways for preparing 2-(trimethylsilyl)ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate?

The compound is synthesized via multi-step protocols involving:

- Activation of intermediates : Use of trifluoromethanesulfonic anhydride to introduce the triflyloxy group.

- Protection/deprotection strategies : The trimethylsilylethyl (TMSE) group acts as a transient protecting group for carboxylates, removable under mild acidic conditions (e.g., TFA/CHCl) .

- Solvent systems : THF or dichloromethane (DCM) are common solvents, with reactions monitored by TLC (EtOAc/hexane or CHCl/MeOH gradients) .

- Purification : Column chromatography (silica gel) is critical for isolating the product, often yielding 40–60% after optimization .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

- NMR spectroscopy : - and -NMR are essential for confirming regiochemistry and stereoelectronic effects (e.g., shifts at δ −0.01 ppm for Si(CH) and δ 147.1 ppm for pyridine carbons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M + Na] at m/z 421.1365) and fragmentation patterns .

- X-ray crystallography : Limited due to the compound’s oily nature, but derivatives (e.g., dihydropyridine analogs) may crystallize for absolute configuration determination .

Q. What are the stability considerations for this compound under different storage conditions?

- Moisture sensitivity : The trifluoromethylsulfonyl (triflyl) group hydrolyzes readily; store under anhydrous conditions (argon atmosphere, molecular sieves) .

- Thermal stability : Avoid prolonged exposure to temperatures >40°C, as the TMSE group may undergo β-elimination .

Advanced Research Questions

Q. How can reaction mechanisms involving the triflyloxy group be elucidated, particularly in nucleophilic substitution reactions?

- Kinetic studies : Monitor reactions (e.g., with amines or thiols) using -NMR to track triflate displacement.

- Computational modeling : DFT calculations (e.g., Gaussian) predict activation barriers for SN2 vs. SN1 pathways, influenced by the electron-withdrawing triflyl group .

- Isotopic labeling : Use -labeled triflate to trace oxygen transfer in intermediates .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Case example : Discrepancies in -NMR integration ratios (e.g., unexpected splitting for diastereomeric intermediates) require:

- Variable-temperature NMR : To assess dynamic effects (e.g., hindered rotation around the carbamate group) .

- 2D-COSY/HSQC : Resolve overlapping signals (e.g., dihydropyridine protons at δ 4.62–5.31 ppm) .

- Cross-validation : Compare HRMS data with theoretical isotopic patterns to rule out impurities .

Q. What strategies optimize yield in large-scale syntheses of this compound?

- Catalyst screening : CuO (1 mol%) and BF-EtO enhance cyclization efficiency in dihydropyridine formation .

- Solvent optimization : Replace THF with 2-MeTHF for improved thermal control and greener chemistry .

- Flow chemistry : Continuous flow systems minimize decomposition of moisture-sensitive intermediates .

Q. How can the compound serve as a precursor for bioactive molecules in medicinal chemistry?

- Targeted modifications :

- Hydrolysis : Remove the TMSE group to expose free carboxylates for coupling with amines (e.g., peptide synthesis) .

- Cross-coupling : Suzuki-Miyaura reactions on the dihydropyridine ring introduce aryl/heteroaryl groups for kinase inhibitor libraries .

- Biological screening : Derivatives show potential as calcium channel blockers (EC < 1 µM in electrophysiology assays) .

Methodological Resources

- Synthetic protocols : Refer to Molecules (2013) for step-by-step procedures .

- Data interpretation : Use Research on Chemical Intermediates (2024) for advanced purification and characterization workflows .

- Safety guidelines : Consult safety data sheets for handling triflylating agents and moisture-sensitive reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.